2-(2-Methoxypyridin-4-yl)acetonitrile
Overview
Description
2-(2-Methoxypyridin-4-yl)acetonitrile is an organic compound with the molecular formula C8H8N2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-4-yl)acetonitrile typically involves the reaction of 2-methoxypyridine with acetonitrile in the presence of a base. One common method is as follows:
Starting Materials: 2-methoxypyridine and acetonitrile.
Reagents: A base such as sodium hydride or potassium carbonate.
Solvent: An aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-120°C for several hours.
The reaction proceeds via nucleophilic substitution, where the acetonitrile attacks the 2-methoxypyridine, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypyridin-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 2-(2-methoxypyridin-4-yl)acetic acid.
Reduction: Formation of 2-(2-methoxypyridin-4-yl)ethylamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxypyridin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and materials science research.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypyridin-4-yl)acetonitrile depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxypyridin-4-yl)acetonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-Chloropyridin-4-yl)acetonitrile: Similar structure but with a chlorine atom instead of a methoxy group.
2-(2-Methylpyridin-4-yl)acetonitrile: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(2-Methoxypyridin-4-yl)acetonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role in the desired chemical or biological activity .
Properties
IUPAC Name |
2-(2-methoxypyridin-4-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-6-7(2-4-9)3-5-10-8/h3,5-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPGFBRREADSGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700021 | |
Record name | (2-Methoxypyridin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764708-18-1 | |
Record name | (2-Methoxypyridin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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